![molecular formula C22H26F2NO4+ B1265327 (2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265327.png)
(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,S,S,S)-nebivolol(1+) is an organic cation obtained by protonation of the secondary amino function of (R,S,S,S)-nebivolol. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a (R,S,S,S)-nebivolol. It is an enantiomer of a (S,R,R,R)-nebivolol(1+).
Aplicaciones Científicas De Investigación
Antimicrobial Activities
A study by Mannam et al. (2020) explored the synthesis of novel urea/thiourea derivatives of (2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran, demonstrating moderate to excellent antimicrobial activities against various bacterial and fungal strains. This research highlights the potential of these compounds in developing new antimicrobial agents Mannam, Srimurugan, Kumar, Chamarthi, & Prasad, 2020.
Synthesis and Precursor Role
Yu et al. (2005) focused on the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl derivatives, indicating their role as convenient precursors for other compounds with multiple stereocenters, such as NE derivatives Yu, Wang, Xing, Zhang, Yang, Wang, & Sheng, 2005.
Aldose Reductase Inhibitory Activity
Research by Yamaguchi et al. (1994) synthesized optically active and racemic dihydrospiro benzopyran derivatives. They found that the 2S,4S isomers were more potent aldose reductase inhibitors, with potential therapeutic implications in conditions like diabetic complications Yamaguchi, Miura, Usui, Unno, Matsumoto, Fukushima, Mizuno, Kondo, Baba, & Kurono, 1994.
Enzymatic Production
Wei Dongzhi (2008) investigated the optical resolution of key intermediates of fidarestat using lipase, highlighting the significance of (2S)-6-fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid in the enzymatic production of this aldose reductase inhibitor Wei Dongzhi, 2008.
Propiedades
Fórmula molecular |
C22H26F2NO4+ |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
[(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]azanium |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/p+1/t17-,18-,21-,22+/m0/s1 |
Clave InChI |
KOHIRBRYDXPAMZ-YHDSQAASSA-O |
SMILES isomérico |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](C[NH2+]C[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O |
SMILES canónico |
C1CC2=C(C=CC(=C2)F)OC1C(C[NH2+]CC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


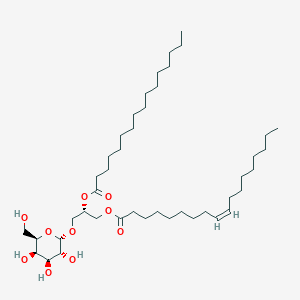
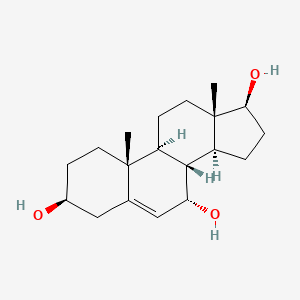
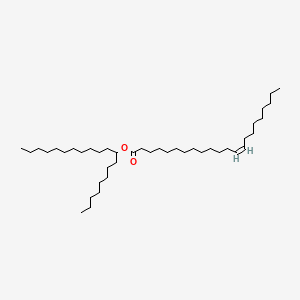
![4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one](/img/structure/B1265252.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1265253.png)
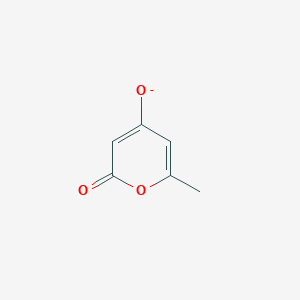
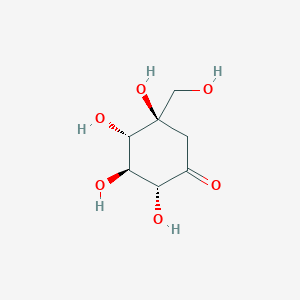
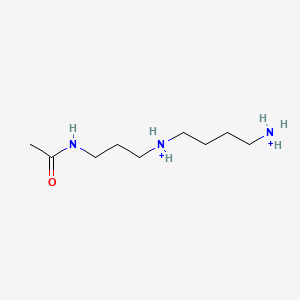
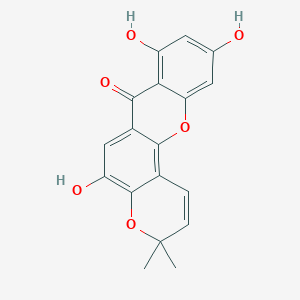
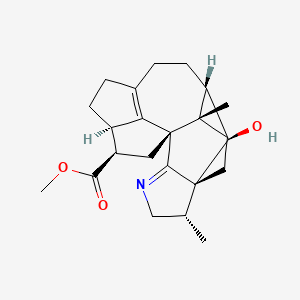
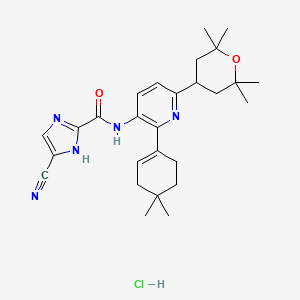
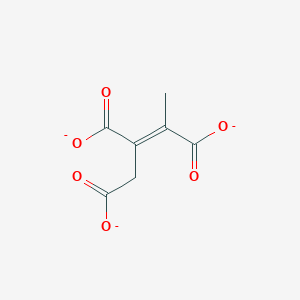
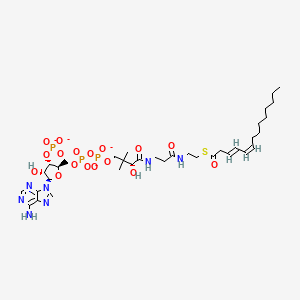
![2-ethoxyethyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1265265.png)
